molecular formula C8H10ClNO B15319310 2-(6-Chloro-5-methylpyridin-3-yl)ethan-1-ol

2-(6-Chloro-5-methylpyridin-3-yl)ethan-1-ol

Cat. No.: B15319310
M. Wt: 171.62 g/mol
InChI Key: GTDAVKGDHLQSRP-UHFFFAOYSA-N
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Description

2-(6-Chloro-5-methylpyridin-3-yl)ethan-1-ol is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a chlorine atom at the 6-position and a methyl group at the 5-position, along with an ethan-1-ol group attached to the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-5-methylpyridin-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 6-chloro-5-methylpyridine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-5-methylpyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of 2-(6-Chloro-5-methylpyridin-3-yl)ethanal or 2-(6-Chloro-5-methylpyridin-3-yl)ethanoic acid.

    Reduction: Formation of 2-(6-Chloro-5-methylpyridin-3-

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-(6-chloro-5-methylpyridin-3-yl)ethanol

InChI

InChI=1S/C8H10ClNO/c1-6-4-7(2-3-11)5-10-8(6)9/h4-5,11H,2-3H2,1H3

InChI Key

GTDAVKGDHLQSRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Cl)CCO

Origin of Product

United States

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